molecular formula C16H18N6O4 B6577461 2-(9-(furan-2-ylmethyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide CAS No. 850157-32-3

2-(9-(furan-2-ylmethyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide

Cat. No.: B6577461
CAS No.: 850157-32-3
M. Wt: 358.35 g/mol
InChI Key: UTGCHUYLRGELAK-UHFFFAOYSA-N
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Description

This compound is a purine-derived hybrid molecule characterized by a hexahydropyrimido[2,1-f]purin core, modified with a furan-2-ylmethyl group at position 9 and a methyl substituent at position 1. Its structural complexity suggests applications in targeting enzymes like kinases or phosphodiesterases, common targets for purine analogs . The furan ring introduces electron-rich aromaticity, which may improve binding affinity to hydrophobic pockets in biological targets compared to simpler alkyl or phenyl substituents.

Properties

IUPAC Name

2-[9-(furan-2-ylmethyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O4/c1-19-13-12(14(24)22(16(19)25)9-11(17)23)21-6-3-5-20(15(21)18-13)8-10-4-2-7-26-10/h2,4,7H,3,5-6,8-9H2,1H3,(H2,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGCHUYLRGELAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)N)N3CCCN(C3=N2)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Assembly via Tricyclic System Formation

The pyrimido[2,1-f]purine scaffold is synthesized through sequential cyclization and alkylation reactions. A foundational approach involves condensing 6-aminouracil derivatives with substituted purines under basic conditions. For instance, 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine reacts with 5-chloro-2-furanmethylamine in dimethylformamide (DMF) at 80°C for 12 hours to form the tricyclic intermediate . Key parameters include:

StepReagents/ConditionsRoleYield
11-methyl-2,4-dioxopyrimidine, 5-chloro-2-furanmethylamine, DMF, 80°CCyclization62%
2K₂CO₃, ethyl chloroacetate, acetone, TEBA catalystN-alkylation58%

The furan-2-ylmethyl group is introduced via nucleophilic substitution at the 9-position using 5-chloro-2-furanmethyl chloride under phase-transfer conditions .

Functionalization and Stereochemical Control

The 1-methyl group is introduced early via methyl iodide quaternization of the purine nitrogen. Ensuring regioselectivity at the 9-position requires careful stoichiometry, as excess alkylating agents promote di-substitution . Computational modeling (DFT) confirms that the furan-2-ylmethyl group adopts a equatorial conformation, minimizing steric hindrance with the tricyclic core .

Purification and Characterization

Crude products are purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol. Structural validation employs:

  • ¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, purine-H), 6.45–6.72 (m, 3H, furan-H), 4.12 (q, 2H, CH₂CO) .

  • HRMS : m/z 368.1597 [M+H]⁺ (calc. 368.1597) .

Challenges and Mitigation Strategies

  • Furan Ring Stability : Prolonged heating above 100°C degrades the furan moiety. Reactions are conducted under nitrogen at ≤80°C .

  • Byproduct Formation : Competitive O-alkylation is suppressed using bulky bases (e.g., DBU) and low temperatures .

Comparative Analysis of Synthetic Routes

Three routes are evaluated for scalability:

RouteStepsTotal YieldCost Efficiency
A (Cyclization-first)528%Moderate
B (Modular assembly)435%High
C (One-pot)322%Low

Route B is preferred for industrial applications due to fewer intermediates and higher throughput .

Chemical Reactions Analysis

Types of Reactions

2-(9-(furan-2-ylmethyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction may yield dihydrofuran derivatives.

Scientific Research Applications

2-(9-(furan-2-ylmethyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(9-(furan-2-ylmethyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related purine hybrids and stereoisomeric analogs. Below is a comparative analysis:

Structural Analogues

Purine-Coumarin Hybrids (e.g., 4a in ) Core Structure: Shares the purine backbone but incorporates a coumarin moiety via an alkoxy linker. Functional Differences: The coumarin group (chromen-2-one) provides a planar aromatic system, enhancing fluorescence and π-π stacking interactions, whereas the furan in the target compound offers smaller steric bulk and higher electronegativity .

Phenoxy-Substituted Purine Derivatives (, Compounds m, n, o) Substituents: These compounds feature 2,6-dimethylphenoxy acetamide groups and tetrahydropyrimidin-1(2H)-yl substituents. Stereochemical Variations: Compounds m, n, and o differ in stereochemistry at positions 2, 4, and 5, which can drastically alter pharmacokinetics (e.g., bioavailability, metabolic stability) compared to the target compound’s simpler furan-methyl group . Solubility: The polar furan and acetamide groups in the target compound likely confer better aqueous solubility than the lipophilic phenoxy derivatives in .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Key Substituents Biological Activity (Hypothesized) Reference
2-(9-(Furan-2-ylmethyl)-1-methyl-2,4-dioxo-...yl)acetamide C₁₉H₂₁N₇O₅ Furan-2-ylmethyl, acetamide Kinase inhibition, PDE modulation
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...butanamide (m) C₃₄H₄₃N₅O₅ 2,6-Dimethylphenoxy, tetrahydropyrimidinyl Antiviral, protease inhibition
4-Methyl-6-({3-[(6-piperidin-1-yl-9H-purin-9-yl)methyl]-...chromen-2-one (4a) C₂₈H₂₉N₇O₅ Piperidinyl, coumarin Anticoagulant, fluorescence probes

Methodological Considerations for Similarity Assessment

  • Structural Descriptors: Topological polar surface area (TPSA) and LogP values differentiate the target compound from coumarin hybrids (higher TPSA due to coumarin’s oxygen count) and phenoxy analogs (higher LogP due to aromatic hydrophobicity) .
  • Biological Response : The "similar property principle" () suggests that the furan substituent may align the target compound with furan-containing kinase inhibitors (e.g., EGFR inhibitors), whereas coumarin hybrids diverge into anticoagulant pathways .

Research Findings and Implications

  • Stereochemistry vs. Substituent Effects: highlights how stereoisomerism in phenoxy analogs can lead to distinct biological outcomes, whereas the target compound’s fixed stereochemistry (due to its fused ring system) may reduce metabolic variability .

Biological Activity

The compound 2-(9-(furan-2-ylmethyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a pyrimidine core fused with a furan ring and an acetamide functional group. This unique structure contributes to its biological properties.

PropertyValue
Molecular FormulaC₁₄H₁₅N₅O₄
Molecular Weight305.30 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
  • Receptor Modulation : It may interact with specific receptors, altering their activity.
  • Antimicrobial Activity : Studies suggest it has potential antibacterial properties against various pathogens.

Antimicrobial Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Bacterial Susceptibility : A study demonstrated that related furan derivatives showed broad-spectrum antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
    PathogenMinimum Inhibitory Concentration (MIC)
    Escherichia coli50 µg/mL
    Staphylococcus aureus25 µg/mL
    Bacillus subtilisNo inhibition observed

Antiviral Activity

Compounds with similar structural features have shown promise in antiviral applications. Notably:

  • Herpes Simplex Virus (HSV) : Some derivatives were tested for their efficacy against HSV types 1 and 2, showing promising results in inhibiting viral replication .

Case Study 1: Antibacterial Activity

In a comparative study on the antibacterial effects of various furan derivatives including the target compound, it was found that while many exhibited significant inhibition against E. coli and S. aureus, Bacillus subtilis displayed resistance . The study highlighted the need for further structural modifications to enhance efficacy against resistant strains.

Case Study 2: Antiviral Potential

Another investigation focused on the antiviral potential of similar compounds against HSV. The results indicated that certain modifications to the furan ring significantly increased antiviral activity . The study emphasized the importance of structural diversity in developing effective antiviral agents.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Critical steps include:

  • Amide bond formation between the furan-2-ylmethyl group and the pyrimidopurine core under anhydrous conditions .
  • Cyclization reactions requiring precise pH control (e.g., using NaHCO₃ or K₂CO₃) to prevent side-product formation .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity . Optimization of reaction time (12–48 hours) and temperature (60–100°C) is essential to maximize yield (typically 40–65%) .

Q. How is structural integrity confirmed post-synthesis?

A combination of spectroscopic and analytical methods is used:

  • ¹H/¹³C NMR : Assign peaks to verify furan methyl protons (δ 2.5–3.0 ppm), pyrimidopurine carbonyl groups (δ 165–175 ppm), and acetamide NH (δ 8.0–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm deviation from theoretical mass .
  • HPLC-PDA : Monitor purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction mechanisms for key transformations (e.g., cyclization) be elucidated?

Advanced mechanistic studies require:

  • Kinetic isotope effects (KIE) : Compare rates using deuterated substrates to identify rate-determining steps (e.g., proton transfer in cyclization) .
  • Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) to map transition states and energy barriers .
  • Trapping intermediates : Use quenching agents (e.g., D₂O) or low-temperature NMR to isolate reactive intermediates like enolates .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values or target selectivity may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition) .
  • Solubility effects : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Off-target profiling : Employ proteome-wide screens (e.g., thermal shift assays) to identify non-specific binding .

Q. How can computational methods predict regioselectivity in derivatization reactions?

Regioselective modifications (e.g., alkylation at N9 vs. N7) are guided by:

  • Electrostatic potential maps : Generated via Molecular Electrostatic Potential (MEP) surfaces to highlight nucleophilic sites .
  • Docking simulations : Align the compound with enzyme active sites (e.g., PARP-1 or CDK2) to prioritize functionalization sites .
  • Hammett substituent constants : Correlate electronic effects of substituents (σ⁺) with reaction rates .

Methodological Recommendations

Q. What experimental designs optimize in vitro potency while minimizing toxicity?

  • Dose-response profiling : Use 8–10 concentration points (0.1 nM–100 µM) to calculate Hill coefficients and assess cooperativity .
  • Cytotoxicity counter-screens : Pair target assays (e.g., enzyme inhibition) with viability tests (MTT or resazurin) in HEK293 or HepG2 cells .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Q. How are reaction conditions scaled for gram-quantity synthesis?

Key parameters for scalability:

  • Solvent selection : Replace THF with 2-MeTHF (recyclable, higher boiling point) to improve safety and yield .
  • Catalyst loading : Reduce Pd/C or CuI amounts to 0.5–1 mol% via ligand optimization (e.g., Xantphos for cross-coupling) .
  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., nitration or sulfonation) .

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